molecular formula C12H15N3 B1331811 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile CAS No. 693254-24-9

4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile

Cat. No.: B1331811
CAS No.: 693254-24-9
M. Wt: 201.27 g/mol
InChI Key: AZAOVFIBBQKZDL-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile is an organic compound with the chemical formula C12H15N3. It is a derivative of nicotinonitrile, characterized by the presence of a pyrrolidine ring attached to the nicotinonitrile core. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile typically involves the reaction of 4,6-dimethyl-2-chloronicotinonitrile with pyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the pyrrolidine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Primary amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring and nitrile group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-4,6-dimethyl-2-(pyrrolidin-1-yl)pyridine
  • 4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile

Uniqueness

4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core. The presence of both methyl groups and the pyrrolidine ring enhances its chemical stability and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4,6-dimethyl-2-pyrrolidin-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-7-10(2)14-12(11(9)8-13)15-5-3-4-6-15/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAOVFIBBQKZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358398
Record name 4,6-dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693254-24-9
Record name 4,6-dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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